molecular formula C10H11NO5S B12108057 2-(Acetamido(thiophen-2-yl)methyl)malonic acid

2-(Acetamido(thiophen-2-yl)methyl)malonic acid

Cat. No.: B12108057
M. Wt: 257.27 g/mol
InChI Key: IARPZXJPMKTLBI-UHFFFAOYSA-N
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Description

2-(Acetamido(thiophen-2-yl)methyl)malonic acid is a specialized organic compound of significant interest in medicinal and synthetic chemistry. It features a malonic acid backbone substituted with an acetamido group and a thiophen-2-yl moiety. The malonic acid (propanedioic acid) portion is a fundamental building block in organic synthesis, most notably for its role in carbon-carbon bond-forming reactions like the malonic ester synthesis . The central carbon atom, flanked by two electron-withdrawing carbonyl groups, can be readily deprotonated to form a stable nucleophile, allowing for the alkylation and subsequent decarboxylation to yield various substituted carboxylic acid derivatives . The incorporation of the thiophene ring, a privileged scaffold in drug discovery, enhances the molecule's potential value. Thiophene is considered a bioisostere of phenyl rings and can improve a molecule's binding affinity and metabolic profile . This specific molecular architecture, combining a reactive malonate core with a heteroaromatic thiophene system, makes this compound a versatile intermediate for constructing more complex chemical entities. Its primary research applications include serving as a key synthetic precursor in the development of potential pharmaceutical agents. While the specific biological mechanism of action for this compound has not been established, related thiophene-acetamide boronic acid derivatives have been investigated as inhibitors of beta-lactamase enzymes, which are responsible for bacterial antibiotic resistance . Researchers can leverage this compound to explore new antibiotic adjuvants or other biologically active molecules. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

2-[acetamido(thiophen-2-yl)methyl]propanedioic acid

InChI

InChI=1S/C10H11NO5S/c1-5(12)11-8(6-3-2-4-17-6)7(9(13)14)10(15)16/h2-4,7-8H,1H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

IARPZXJPMKTLBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CS1)C(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid typically involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of acetic anhydride and ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by an amide formation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetamido(thiophen-2-yl)methyl)malonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

2-(Acetamido(thiophen-2-yl)methyl)malonic acid has been explored for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including Gram-positive bacteria. The thiophene moiety is believed to enhance interaction with microbial cell membranes .

Biological Research

The compound is being investigated for its role as an enzyme inhibitor. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This mechanism has implications for drug design targeting specific enzymes involved in disease pathways.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against Gram-positive bacteria, suggesting a structure-activity relationship that could be exploited in drug development .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanism through which this compound exerts its effects is still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(Acetamido(thiophen-2-yl)methyl)malonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

2-[(Thiophen-2-yl)methyl]malonic Acid (CAS 4475-24-5)

  • Structure : Lacks the acetamido group but retains the thiophen-2-ylmethyl and malonic acid moieties.
  • Molecular Formula : C₈H₈O₄S (MW 200.21) .
  • Key Differences :
    • The absence of the acetamido group reduces hydrogen-bonding capacity and alters solubility.
    • Used as a reference standard for Eprosartan (an antihypertensive drug) due to its role as an impurity .
  • Properties :
    • Low water solubility (11 g/L at 25°C) .
    • Melting point: 140°C (in benzene) .

Diethyl 2-Acetamidomalonate

  • Structure : Contains an acetamido group on malonic acid but lacks the thiophene ring; esterified as a diethyl ester.
  • Molecular Formula: C₉H₁₅NO₅ (MW 217.22) .
  • Key Differences: Esterification increases lipophilicity compared to the free carboxylic acids in the target compound. Used in peptide synthesis and as a precursor for unnatural amino acids .

Cephalothin (Cefalotin)

  • Structure : A cephalosporin antibiotic with a 2-(thiophen-2-yl)acetamido group and a β-lactam ring.
  • Molecular Formula : C₁₆H₁₆N₂O₆S₂ (MW 396.44) .
  • Key Differences :
    • The β-lactam ring confers antibacterial activity against Gram-positive bacteria, absent in the target compound.
    • Sodium salt form (C₁₆H₁₅N₂NaO₆S₂, MW 418.42) has moderate water solubility (158 mg/L) .

tert-Butyl 2-((Diethoxyphosphoryl)(2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate (Compound 4i)

  • Structure : Includes a thiophen-2-ylacetamido group but integrated into a phosphonate-piperidine scaffold.
  • Molecular Formula : C₂₀H₃₂N₂O₆PS (MW 465.51) .
  • Key Differences :
    • Phosphonate group enhances metal-binding capacity, relevant for metallo-β-lactamase inhibition.
    • Synthesized in 60% yield via coupling of 2-(thiophen-2-yl)acetic acid with a piperidine precursor .

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight Water Solubility
2-(Acetamido(thiophen-2-yl)methyl)malonic acid* C₁₀H₁₁NO₅S ~265.27 (calc.) Moderate (predicted)
2-[(Thiophen-2-yl)methyl]malonic acid C₈H₈O₄S 200.21 11 g/L at 25°C
Cephalothin sodium C₁₆H₁₅N₂NaO₆S₂ 418.42 158 mg/L

*Predicted based on structural analogs.

Functional Group Impact

  • Acetamido Group: Introduces hydrogen-bonding sites, possibly increasing solubility and enzymatic interaction compared to non-acetylated analogs.
  • Malonic Acid Core : Provides two carboxylic acid groups, enabling chelation of metal ions (e.g., Zn²⁺ in metallo-β-lactamases) .

Biological Activity

2-(Acetamido(thiophen-2-yl)methyl)malonic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, in vitro studies, and potential therapeutic implications.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from malonic acid derivatives. The key steps include:

  • Formation of the Thiophene Ring : The initial step often includes the introduction of the thiophene moiety via electrophilic substitution reactions.
  • Acetamido Group Introduction : The acetamido group is introduced through acylation reactions with acetamide derivatives.
  • Final Cyclization : The final product is obtained through cyclization and purification processes, often involving recrystallization.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor growth.

Cancer Cell Line IC50 (μM) Mechanism
HepG-2 (Liver Cancer)< 50Induction of apoptosis through mitochondrial pathway
A2780 (Ovarian Cancer)< 40Inhibition of cell proliferation via G1 phase arrest
MDA-MB-231 (Breast Cancer)70-90Targeting HER2 signaling pathway

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Case Studies

  • Case Study on Anticancer Effects : In a study involving HepG-2 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 37.59 μM. The study highlighted the compound's potential to induce apoptosis by activating caspase pathways.
  • Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential application as an antimicrobial agent in clinical settings.

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of derivatives based on this compound. Modifications to the thiophene ring and acetamido group have been explored to enhance potency and selectivity. Molecular docking studies suggest that binding interactions with specific targets involved in cancer progression and microbial resistance mechanisms are critical for its biological activity.

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